![molecular formula C22H23N3O3S B2456841 (3-(1H-pyrazol-1-yl)phenyl)(4-(benzylsulfonyl)piperidin-1-yl)methanone CAS No. 2034387-97-6](/img/structure/B2456841.png)
(3-(1H-pyrazol-1-yl)phenyl)(4-(benzylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-pyrazol-1-yl)phenyl)(4-(benzylsulfonyl)piperidin-1-yl)methanone is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as PBP-M, and it is a piperidinyl benzamide derivative. PBP-M has shown promising results in various studies, making it a subject of interest for researchers.
Scientific Research Applications
- Application : 4-phenylmethanesulfonyl-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine derivatives have been designed as sEH inhibitors. These compounds reduce blood pressure elevation and inflammatory responses by inhibiting sEH activity .
- Application : Compound 13, derived from our target compound, exhibited better antileishmanial activity. Molecular docking studies supported this finding .
- Application : Compounds 14 and 15 demonstrated significant inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4%, respectively .
- Application : Tpm-based molecules have been investigated for catalysis and biomedical purposes. For instance, [TpmMn(CO)3]PF6 was explored as a chemotherapeutic agent for colon cancer .
- Application : The pyrazole nucleus, including our compound, can be synthesized using multicomponent approaches. These strategies offer versatility and accessibility .
Soluble Epoxide Hydrolase (sEH) Inhibition
Antileishmanial Activity
Antimalarial Potential
Catalysis and Biomedical Chemistry
Multicomponent Synthesis Strategies
properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(19-8-4-9-20(16-19)25-13-5-12-23-25)24-14-10-21(11-15-24)29(27,28)17-18-6-2-1-3-7-18/h1-9,12-13,16,21H,10-11,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPTVMRIQIMSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(4-(benzylsulfonyl)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.